Evidence 1: Muscarinic Receptor Binding Profile — Weak Pan-MAChR Affinity vs. Optimized M3 Antagonists
The target compound exhibits uniformly weak binding affinity across muscarinic acetylcholine receptor subtypes M1, M2, and M3, with Ki values in the low micromolar range [1]. This contrasts sharply with optimized derivatives from the same 4-amino-piperidine series (e.g., compound 2 in Mitsuya et al. 2002) that achieve sub-nanomolar Ki at human M3-R (Ki up to 1 nM) with 3- to 40-fold selectivity over M2-R [2]. The target compound serves as the unoptimized scaffold (compound 1 in that study), making it a validated negative control or chemical starting point for structure–activity relationship (SAR) studies requiring a defined low-affinity baseline.
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | M1: Ki = 7.94 μM (7,940 nM); M2: Ki = 9.99 μM (9,990 nM); M3: Ki = 15.8 μM (15,800 nM) [1] |
| Comparator Or Baseline | Optimized M3 antagonist (compound 2): M3-R Ki up to 1 nM, selectivity 3- to 40-fold over M2-R [2] |
| Quantified Difference | ~15,800-fold lower M3 affinity for target compound vs. optimized derivative; lack of M3/M2 selectivity |
| Conditions | Radioligand displacement assays: M1 — [³H]pirenzepine in rat cerebral cortex; M2 — [³H]N-methylscopolamine in rat heart; M3 — [³H]N-methylscopolamine in rat submandibular gland [1]; human recombinant M3-R and M2-R [2] |
Why This Matters
Procuring the target compound as a defined low-affinity muscarinic scaffold enables rigorous SAR studies where even modest improvements in affinity and selectivity can be quantified against a well-characterized baseline.
- [1] BindingDB. BDBM50471768 / CHEMBL321842. Affinity data for N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide at muscarinic acetylcholine receptors M1, M2, M3 (rat). Ki values: M1 = 7.94E+3 nM; M2 = 9.99E+3 nM; M3 = 1.58E+4 nM. View Source
- [2] Mitsuya M et al. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorg Med Chem Lett. 2002;12(16):2145-2148. doi:10.1016/S0960-894X(02)00487-0. View Source
